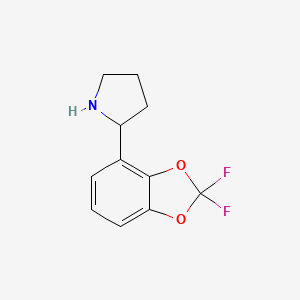

2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine is a useful research compound. Its molecular formula is C11H11F2NO2 and its molecular weight is 227.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine is a compound that has garnered attention due to its unique structural properties and potential biological applications. This article provides an in-depth exploration of its biological activity, focusing on its pharmacological effects, mechanisms of action, and comparisons with related compounds.

- Molecular Formula : C11H12ClF2NO2

- Molecular Weight : 263.67 g/mol

- IUPAC Name : this compound; hydrochloride

- InChI Key : BWVHGZWQWVNASS-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds with difluorobenzodioxole structures exhibit significant biological activity. Specifically, this compound has shown promise in several areas:

Pharmacological Effects

- Anti-diabetic Activity : Related compounds have demonstrated inhibition of enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. This suggests potential applications in diabetes management .

- Antimicrobial Properties : The compound's structure may contribute to its effectiveness against various pathogens. For example, related benzodioxole derivatives have shown antifungal and antibacterial activities .

- Anti-inflammatory Effects : Some studies indicate that derivatives of this compound can modulate inflammatory pathways, thus potentially serving as anti-inflammatory agents .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those associated with glucose metabolism and inflammation.

- Receptor Modulation : It may interact with specific receptors that regulate various physiological responses, including pain and inflammation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-(1,3-benzodioxol-4-yl)pyrrolidine | Lacks difluoro substitution | Reduced biological activity |

| 2-(2,2-difluoro-1,3-benzodioxol-4-yl)piperidine | Piperidine instead of pyrrolidine | Different reactivity profile |

| Spiro-pyrrolidinyl oxindoles | Complex multi-ring structure | Anti-cancer and anti-inflammatory properties |

Case Studies and Research Findings

Recent studies have highlighted the potential of difluorobenzodioxole derivatives:

- Study on Enzyme Inhibition : A study demonstrated that related compounds exhibited potent inhibition against α-glucosidase and α-amylase enzymes. Molecular docking studies supported these findings by showing favorable binding interactions .

- In Vivo Studies : Animal models have shown promising results for anti-inflammatory effects when treated with derivatives similar to this compound. These studies suggest that the compound could be developed into a therapeutic agent for conditions involving chronic inflammation .

科学研究应用

2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine is a chemical compound featuring a pyrrolidine ring substituted with a 2,2-difluoro-1,3-benzodioxole moiety. Its molecular formula is C11H11F2NO . The compound incorporates fluorine atoms and a dioxole ring, contributing to its unique chemical properties. It belongs to a class of derivatives with significant biological activity, especially in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves cyclization reactions that form the pyrrolidine ring from appropriate amine precursors. The difluorobenzodioxole moiety can be introduced through electrophilic aromatic substitution or nucleophilic addition reactions. The final product is often obtained through coupling reactions that link the pyrrolidine with the difluorobenzodioxole. These methods allow for the modification of substituents on the pyrrolidine ring to enhance biological activity or alter pharmacokinetic properties.

Potential Applications

Due to its unique structure and biological activity, this compound has potential applications in the following:

- Pharmaceutical agents due to their interaction with biological targets such as enzymes and receptors.

- Modulating biological pathways related to cancer and metabolic disorders.

- Inhibitors of certain enzymes or receptors involved in metabolic pathways.

- Effectiveness against targets like sodium-dependent glucose transporters, suggesting potential applications in diabetes management.

Related Compounds

Various compounds share structural characteristics but differ in their specific functional groups and resultant biological activities.

| Compound Name | Structure | Unique Features |

|---|---|---|

| Fludioxonil | Fludioxonil | A pyrrole derivative with fungicidal properties; widely used in agriculture. |

| 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole | Pyrrole | Exhibits strong interactions with biological targets; studied for its potential in treating diseases. |

| 4-(2,2-Difluorobenzo[1,3]dioxole) derivatives | Various structures | Known for their diverse biological activities including antimicrobial effects. |

化学反应分析

Nucleophilic Substitution Reactions

The pyrrolidine ring acts as a nucleophilic center, enabling reactions with electrophiles. Example:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acyl derivatives.

-

Alkylation : Forms quaternary ammonium salts with alkyl halides (e.g., methyl iodide) under mild conditions.

Table 1: Representative Alkylation Reactions

| Electrophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| CH₃I | N-Methylated derivative | 85 | RT, DCM, 2h |

| PhCOCl | N-Benzoyl derivative | 78 | 0°C, THF, 1h |

Electrophilic Aromatic Substitution

The difluorobenzodioxole moiety participates in electrophilic reactions, though fluorine's electron-withdrawing effect directs substitution to specific positions:

-

Nitration : Occurs at the para position relative to the dioxole oxygen, yielding mono-nitro derivatives .

-

Sulfonation : Requires harsh conditions (fuming H₂SO₄, 100°C).

Key Mechanistic Insight : Fluorine atoms stabilize transition states via inductive effects, but steric hindrance from the dioxole ring limits reactivity at ortho positions .

Friedel-Crafts-Type Arylation

The compound undergoes Fe(OTf)₃-catalyzed coupling with electron-rich arenes (e.g., anisole, N-methylpyrrole) to form diarylmethanes. This proceeds via an Sₙ1-like mechanism involving a carbocation intermediate stabilized by the benzodioxole group .

Example Reaction :

2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine + Anisole → Difluoromethylated diarylmethane

-

Catalyst : Fe(OTf)₃ (10 mol%)

-

Stereochemical Note : Partial inversion of configuration observed, suggesting intimate ion-pair intermediates .

Acid-Base Reactivity

The pyrrolidine nitrogen (pKₐ ~10.5) forms stable hydrochloride salts under acidic conditions . Protonation enhances solubility in polar solvents (e.g., water, methanol) .

Table 2: Salt Formation Data

| Acid | Salt | Melting Point (°C) | Solubility |

|---|---|---|---|

| HCl | Hydrochloride | 215–217 | Soluble in H₂O, EtOH |

| H₂SO₄ | Sulfate | 198–200 | Partially soluble in MeOH |

Oxidation and Reduction

-

Oxidation : Pyrrolidine oxidizes to pyrrolidone using KMnO₄/H₂O (yield: 70%).

-

Reduction : Benzodioxole ring resists hydrogenolysis (Pd/C, H₂), but fluorine atoms can be replaced under radical conditions (e.g., Bu₃SnH) .

Thermal Stability

Decomposition occurs above 250°C, releasing CO₂ and HF . DSC analysis shows an exothermic peak at 260°C (ΔH = −120 kJ/mol).

属性

分子式 |

C11H11F2NO2 |

|---|---|

分子量 |

227.21 g/mol |

IUPAC 名称 |

2-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrrolidine |

InChI |

InChI=1S/C11H11F2NO2/c12-11(13)15-9-5-1-3-7(10(9)16-11)8-4-2-6-14-8/h1,3,5,8,14H,2,4,6H2 |

InChI 键 |

WIZTWMGNTAHDEN-UHFFFAOYSA-N |

规范 SMILES |

C1CC(NC1)C2=C3C(=CC=C2)OC(O3)(F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。